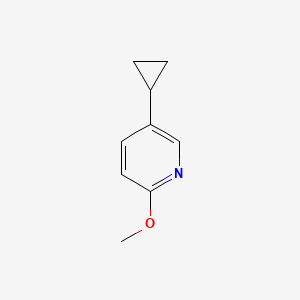

5-Cyclopropyl-2-methoxypyridine

説明

5-Cyclopropyl-2-methoxypyridine (CAS: 1063960-83-7; C₉H₁₁NO; MW: 149.19) is a substituted pyridine derivative featuring a cyclopropyl group at the 5-position and a methoxy group at the 2-position. Its synthesis is primarily achieved via Suzuki-Miyaura cross-coupling, where 5-chloro-2-methoxypyridine reacts with potassium cyclopropyltrifluoroborate in the presence of Pd(OAc)₂, n-BuPAd₂, and Cs₂CO₃ in toluene/water at 100°C, yielding 85% . Alternative routes report a 74% yield under optimized conditions . This compound is valued in medicinal and materials chemistry due to the unique steric and electronic properties imparted by the cyclopropyl group, which enhances metabolic stability and binding selectivity in drug candidates .

特性

IUPAC Name |

5-cyclopropyl-2-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-5-4-8(6-10-9)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFQWPLVENFXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Cyclopropyl-2-methoxypyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This method typically employs a palladium catalyst to facilitate the cross-coupling of a halopyridine with a boronic acid derivative. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted pyridines.

Industrial Production Methods:

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反応の分析

Demethylation of Methoxy Group

The methoxy group at position 2 undergoes demethylation under acidic conditions, forming pyridin-2-ol derivatives. While direct data for 5-cyclopropyl-2-methoxypyridine is limited, analogous reactions with similar compounds provide insights:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Methoxy-5-methylpyridine | 37% HCl, KI, 130°C, 3 h | 5-Methylpyridin-2(1H)-one | 97% |

| This compound (hypothetical) | HCl, KI, 130°C | 5-Cyclopropylpyridin-2-ol | – |

This reaction proceeds via nucleophilic cleavage of the methyl-oxygen bond, facilitated by iodide ions .

Halogenation and Substitution Reactions

While this compound lacks inherent halogens, its derivatives undergo substitution reactions. For example, bromination at position 4 enables further functionalization:

| Compound | Reaction Type | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-5-cyclopropoxy-2-methoxypyridine | Suzuki Coupling | Pd catalyst, aryl boronic acid | 4-Aryl-5-cyclopropoxy-2-methoxypyridine | 74–82% |

The iodine atom in analogous compounds (e.g., 3-cyclopropoxy-5-iodo-2-methoxypyridine) is highly reactive toward nucleophiles like amines or thiols.

Oxidation and Reduction Pathways

Pyridine derivatives with electron-donating groups like methoxy are susceptible to oxidation. Though direct studies on this compound are sparse, general trends for similar systems include:

-

Oxidation : Methoxy groups can be oxidized to carbonyls under strong oxidizing agents (e.g., KMnO₄), though cyclopropane rings may undergo strain-driven ring-opening .

-

Reduction : Catalytic hydrogenation reduces the pyridine ring to piperidine, but cyclopropane stability under these conditions remains untested.

Mechanistic Insights from Analogous Systems

-

Radical Reactions : Pyridyl radicals generated via UV irradiation or thermal decomposition may lead to C–H bond functionalization or cyclopropane ring-opening .

-

Electrophilic Substitution : Methoxy groups direct electrophiles to positions 3 and 5, but steric hindrance from the cyclopropyl group limits reactivity at position 5.

Key Reactivity Trends

| Position | Reactivity Profile |

|---|---|

| 2 (OCH₃) | Demethylation under acidic conditions; resistant to nucleophilic substitution. |

| 5 (Cyclopropyl) | Stabilizes via conjugation; may undergo ring-opening under strong acids or radicals. |

| 3/4 | Sites for electrophilic substitution (e.g., bromination) or cross-coupling. |

科学的研究の応用

Medicinal Chemistry Applications

5-Cyclopropyl-2-methoxypyridine has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that it exhibits significant inhibitory effects, making it a candidate for developing new antibacterial agents .

- Anticancer Potential : Research suggests that derivatives of pyridine compounds, including this compound, can act as effective anticancer agents. The structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines .

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways. This property is crucial for the design of drugs targeting metabolic disorders and other diseases.

Synthetic Applications

In synthetic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce various functional groups, facilitating the development of novel compounds with tailored properties .

- Catalytic Reactions : The compound can be involved in palladium-catalyzed reactions, which are essential for functionalizing cyclopropanes and other cyclic structures. This application highlights its versatility in organic synthesis .

Industrial Applications

Beyond academic research, this compound has potential industrial applications:

- Agrochemicals : The compound's antimicrobial properties suggest its utility in developing agricultural chemicals aimed at pest control and crop protection .

- Dyes and Pigments : Its chemical structure may also be beneficial in the production of dyes and pigments due to its stability and reactivity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

作用機序

The mechanism of action of 5-Cyclopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The methoxy group and the cyclopropyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

類似化合物との比較

Key Findings and Analysis

Synthetic Efficiency :

- The cyclopropyl derivative requires transition-metal catalysis (Pd) and microwave-assisted conditions, reflecting the challenges of introducing strained rings . In contrast, nitro-substituted pyridines (e.g., 7c, 7d) are synthesized via straightforward nitration or functionalization, achieving higher yields (80–95%) without heavy-metal catalysts .

- The ethyl-methyl analog (5-Ethyl-2-methylpyridine) lacks detailed synthetic data in the provided evidence but likely involves simpler alkylation steps, given its lower molecular complexity .

Substituent Effects :

- Cyclopropyl Group : The sp³-hybridized cyclopropyl ring introduces significant steric bulk and electron-donating character, which can modulate reactivity in further derivatization (e.g., hindering electrophilic substitution at the 5-position) .

- Nitro Groups : The electron-withdrawing nitro substituents in 7c and 7d enhance electrophilicity, making these compounds intermediates for amination or reduction reactions .

- Ethyl/Methyl Groups : Linear alkyl chains (e.g., in 5-Ethyl-2-methylpyridine) offer minimal steric hindrance and electron-donating effects, favoring applications in catalysis or as ligands .

Applications and Stability: The cyclopropyl moiety in 5-Cyclopropyl-2-methoxypyridine improves metabolic stability in drug design, as seen in kinase inhibitors . Nitro-substituted pyridines are typically precursors to amines or heterocycles, leveraging their reactivity for building complex architectures .

生物活性

5-Cyclopropyl-2-methoxypyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_13N and a molecular weight of approximately 149.22 g/mol. The presence of the cyclopropyl group contributes to the compound's unique steric and electronic properties, which may influence its interactions with biological targets.

The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with specific enzymes or receptors. The conformational rigidity imparted by the cyclopropyl group may enhance the compound's binding affinity to target proteins, leading to modulation of various biological pathways.

Biological Activity

Recent studies have investigated the biological activity of this compound in various contexts:

- Antimicrobial Activity : In vitro studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their minimum inhibitory concentrations (MICs) against multiple bacterial strains .

- Anticancer Potential : The compound has shown promise in preliminary studies as an inhibitor in biochemical pathways related to cancer cell proliferation. Its structural features may enhance its binding affinity to targets involved in cancer signaling pathways.

Case Studies and Experimental Data

- Antimicrobial Testing : A study evaluating related compounds demonstrated differential antimicrobial properties against clinical strains of Candida albicans. The tested compounds showed varying inhibition zones, suggesting potential as therapeutic agents .

- Pharmacological Exploration : Research into the pharmacokinetics of similar pyridine derivatives indicates that modifications in structure can significantly affect metabolic stability and bioavailability. For example, compounds with methoxy substitutions have been linked to improved pharmacological profiles .

- Inhibition Studies : Investigations into enzyme interactions have highlighted the potential for this compound to act as a competitive inhibitor in key metabolic pathways, which could be beneficial in drug development targeting metabolic diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl and methoxy groups | Antimicrobial, anticancer potential |

| 5-Cyclopropyl-2-ethoxypyridine | Cyclopropyl and ethoxy groups | Similar biological activity |

| 5-Cyclopropyl-2-propoxypyridine | Cyclopropyl and propoxy groups | Varying antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-cyclopropyl-2-methoxypyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to minimize dermal and ocular exposure. Avoid inhalation by working in a fume hood with adequate ventilation .

- Spill Management : Collect spills using non-sparking tools and store in sealed containers for disposal. Avoid dust generation to prevent inhalation risks .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Route Optimization : Start with a pyridine core functionalized at the 2-position (e.g., 2-methoxypyridine derivatives). Introduce the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Quality Control : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify substituent positions (e.g., cyclopropyl CH signals at δ 1.0–1.5 ppm). Mass spectrometry (EI-MS) can confirm molecular weight (e.g., [M+H] at m/z 165).

- Purity Assessment : Employ GC-MS or HPLC with UV detection (λ = 254 nm) to identify impurities. Compare retention times with standards .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclopropane ring formation be addressed during synthesis?

- Methodological Answer :

- Catalyst Selection : Use chiral ligands (e.g., Josiphos) with palladium to control stereochemistry in cyclopropanation reactions.

- Temperature Control : Perform reactions at –20°C to minimize side products. Monitor progress via TLC (hexane:ethyl acetate = 4:1) .

- Computational Modeling : Apply DFT calculations to predict transition states and optimize reaction pathways (e.g., assessing cyclopropyl ring strain) .

Q. How should researchers design studies to evaluate the compound’s acute toxicity and environmental persistence?

- Methodological Answer :

- In Vitro Toxicity : Use HepG2 cells for cytotoxicity assays (IC determination via MTT). Include positive controls (e.g., cisplatin) .

- Ecotoxicity Testing :

- Biodegradation : Conduct OECD 301F tests to measure 28-day degradation in activated sludge.

- Mobility : Use soil column experiments to assess leaching potential (sandy loam, pH 6.5) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -NMR, -NMR, and IR (e.g., C-O stretch at 1250 cm) to confirm functional groups.

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in dichloromethane/hexane .

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The cyclopropane ring increases steric hindrance, reducing reaction rates in Buchwald-Hartwig aminations. Use bulky ligands (XPhos) to mitigate this.

- Electronic Effects : The electron-withdrawing methoxy group at C2 directs electrophilic substitution to C5. Validate via Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。